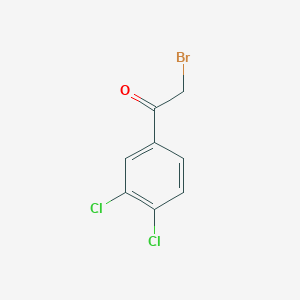

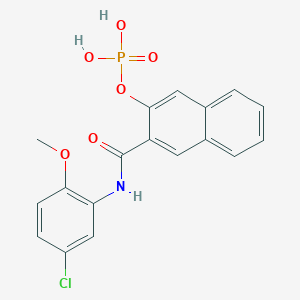

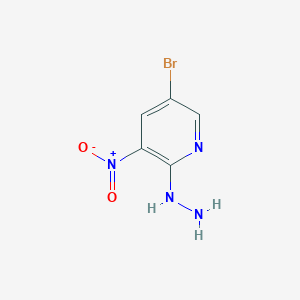

5-Bromo-2-hydrazinyl-3-nitropyridine

Descripción general

Descripción

The compound 5-Bromo-2-hydrazinyl-3-nitropyridine is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, its structural relatives and synthesis methods can offer insights into its characteristics. The papers discuss various brominated and nitro-substituted pyridines and pyrimidines, which are of interest due to their potential applications in creating metal-complexing molecular rods and other chemical entities .

Synthesis Analysis

The synthesis of related compounds involves several steps, including Stille coupling, zincation, and bromination. For instance, 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized through Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives, yielding products with high efficiency . Similarly, the synthesis of 5,6-dichloro-3-nitropyrazinamine involves decarboxylative nitration, which could be analogous to the synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine . Moreover, the preparation of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation indicates a possible route for introducing nitro groups in the presence of bromine .

Molecular Structure Analysis

The molecular structure and vibrational characteristics of nitro-substituted pyridines have been studied using DFT quantum chemical calculations. These studies provide insights into the conformation and electronic properties of the molecules, which are crucial for understanding the behavior of 5-Bromo-2-hydrazinyl-3-nitropyridine . The influence of substituents on the pyridine ring, such as methyl groups, affects the vibrational spectra and the overall stability of the molecule .

Chemical Reactions Analysis

The reactivity of nitro-substituted pyridines and pyrazines is influenced by the presence of electron-withdrawing nitro groups and electron-donating amino or hydrazino groups. These compounds can undergo nucleophilic substitution, acetylation, and condensation reactions to form various heterocyclic structures . The presence of a hydrazino group in 5-Bromo-2-hydrazinyl-3-nitropyridine suggests potential for similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted pyridines are determined by their molecular structure. The presence of bromine and nitro groups can significantly affect the molecule's polarity, boiling point, and solubility. The papers discuss the use of spectroscopic techniques such as FT-Raman, FT-IR, and NMR to characterize these properties, as well as computational methods to predict charge distributions and reactive sites within the molecules . These analyses are essential for understanding the behavior of 5-Bromo-2-hydrazinyl-3-nitropyridine in various chemical environments.

Aplicaciones Científicas De Investigación

Synthesis and Large-Scale Production

5-Bromo-2-nitropyridine, closely related to 5-Bromo-2-hydrazinyl-3-nitropyridine, has been synthesized via hydrogen peroxide oxidation. This process was optimized for large-scale production, ensuring high conversion rates and minimal impurity content. Safety studies focusing on the stability of the oxidant mixture and the oxidation reaction were also conducted, leading to the development of a safe, reproducible protocol for large-scale chemistry applications (Agosti et al., 2017).

Spectroscopic Analysis

The Fourier transform Raman and Fourier transform infrared spectra of 5-Bromo-2-nitropyridine, a compound structurally similar to 5-Bromo-2-hydrazinyl-3-nitropyridine, have been extensively studied. These studies included detailed vibrational assignments and density functional calculations to understand its molecular structure better. The theoretical spectrograms for both Raman and IR spectra of the molecule were constructed, contributing to the understanding of its vibrational characteristics (Sundaraganesan et al., 2005).

Computational and Molecular Dynamics Analysis

Computational calculations were performed on 5-bromo-3-nitropyridine-2-carbonitrile, a molecule closely related to 5-Bromo-2-hydrazinyl-3-nitropyridine, to understand its molecular structure and energy. This study included UV-Vis spectrum analysis and various molecular analyses like electron density and reactivity assessments. Molecular docking with target proteins was also investigated, showing the compound's potential in inhibiting certain protein functions. These findings provide insights into the molecule's physicochemical properties and biological significance (Arulaabaranam et al., 2021).

Safety And Hazards

5-Bromo-2-hydrazinyl-3-nitropyridine is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(5-bromo-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSPWVIGDQPZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650088 | |

| Record name | 5-Bromo-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydrazinyl-3-nitropyridine | |

CAS RN |

15862-42-7 | |

| Record name | 5-Bromo-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.